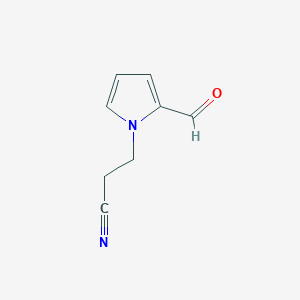

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile, also known as FPPN, is a pyrrole derivative that contains a formyl group and a nitrile group. It is a member of pyrroles .

Molecular Structure Analysis

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile contains a total of 19 bonds; 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 aldehyde (aromatic), 1 nitrile (aliphatic), and 1 Pyrrole .Physical And Chemical Properties Analysis

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile has a boiling point of 130°C and a predicted density of 1.07±0.1 g/cm3 . It is a yellow to orange powder that is soluble in organic solvents such as acetone, chloroform, and ethanol.Applications De Recherche Scientifique

Comprehensive Analysis of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile Applications

Antimicrobial Applications: This compound has shown potential in antimicrobial activities, particularly against Mycobacterium tuberculosis , various species of Candida , and pathogenic plant fungi. Its structure allows for good in vitro activity, which could be leveraged in developing new antimicrobial agents .

Antifungal Efficacy: The pyrrole-based enaminones, which are related to our compound of interest, have been evaluated for their antifungal effect on six strains of Candida species , including multidrug-resistant ones. This suggests that 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile could also be explored for its antifungal properties .

Synthesis of Indolizines: Pyrrole-based enaminones have been used to synthesize indolizines, a class of nitrogen-containing heterocycles. Given the structural similarity, our compound could potentially serve as a precursor in the synthesis of various indolizine derivatives with potential pharmacological activities .

Research and Industry Implications: The compound’s properties, synthesis, and characterization suggest it has implications in both research and industry. It could be used in the development of new chemical entities with potential applications in various fields.

Experimental/Research Use: Offered for experimental and research use, this compound can be utilized in laboratory settings to explore its reactivity and interaction with other chemical entities, paving the way for novel discoveries .

Building Blocks for Complex Molecules: Due to its reactive sites, this compound can act as a building block for more complex molecules, which can be used in medicinal chemistry for drug design and discovery processes .

Propriétés

IUPAC Name |

3-(2-formylpyrrol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h1,3,5,7H,2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUQLYBKCBUSAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370985 |

Source

|

| Record name | 3-(2-formylpyrrol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43036-05-1 |

Source

|

| Record name | 3-(2-formylpyrrol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.